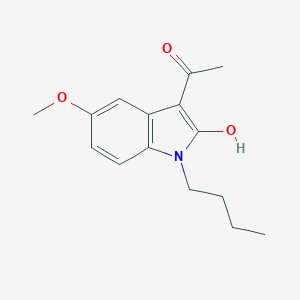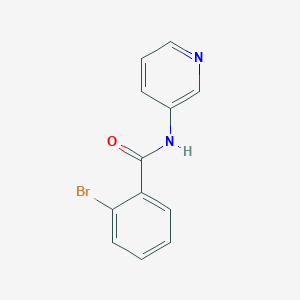
2-(5-メルカプト-1,3,4-オキサジアゾール-2-イル)フェノール
概要
説明
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties
科学的研究の応用
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol has a wide range of scientific research applications, including:
作用機序
- MODP primarily interacts with specific biological molecules or proteins. One notable target is bovine blood plasma albumin (BSA) . BSA is a major protein in blood plasma, and its binding to MODP plays a crucial role in the compound’s biological effects.
- Distance and Interaction : The distance between the donor (MODP) and acceptor (BSA) molecules varies depending on temperature, revealing the static quenching mechanism .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
生化学分析
Biochemical Properties
The biochemical properties of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol are intriguing. It has been found to exhibit anti-inflammatory, anti-rheumatic, and analgesic activities . This compound interacts with various enzymes, proteins, and other biomolecules, leading to a reduction of inflammation and pain . The nature of these interactions is primarily through hydrogen bonding and van der Waals interactions .
Cellular Effects
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the expression of several pro-inflammatory mediators such as nitric oxide (NO), vascular endothelial growth factor (VEGF), interleukins (IL-1β, IL-6) and tumor necrosis factor-α (TNF-α) in blood plasma and paw tissues .
Molecular Mechanism
The molecular mechanism of action of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances the mRNA expression levels of nuclear factor (erythroid-derived 2)-like 2 (Nrf2), superoxide dismutase (SOD2) and heme oxygenase (HO-1), thereby reducing arthritis severity and inflammation .
Dosage Effects in Animal Models
The effects of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol vary with different dosages in animal models . Acute pretreatment of animals with this compound produced a significant reduction of paw edema against carrageenan-induced acute inflammation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with phenolic compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve industrial-scale production .
化学反応の分析
Types of Reactions
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced oxadiazole derivatives, and various substituted phenolic compounds. These products have diverse applications in different fields of research and industry .
類似化合物との比較
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol can be compared with other similar compounds such as:
2-Mercapto-5-phenyl-1,3,4-oxadiazole: This compound shares the oxadiazole ring and mercapto group but differs in the phenyl substitution, leading to variations in reactivity and applications.
2-Phenyl-1,3,4-oxadiazoline-5-thione:
The uniqueness of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol lies in its combination of the mercapto group and phenolic hydroxyl group, which contribute to its diverse reactivity and wide range of applications.
特性
IUPAC Name |
5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-4-2-1-3-5(6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBKGQKYCFESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425182 | |
| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29638-33-3 | |
| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Fluoro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B362249.png)
![6-ethyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B362250.png)
![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)

![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)


![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)




